
Taltobulin intermediate-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taltobulin intermediate-11 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin, a protein that is essential for the formation of microtubules in cells. By disrupting tubulin polymerization, Taltobulin induces mitotic arrest and apoptosis, making it a valuable component in the preparation of antibody-drug conjugates (ADC) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-11 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Taltobulin intermediate-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include various analogues of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Taltobulin intermediate-11 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new tubulin inhibitors.
Biology: The compound is studied for its effects on cell division and its potential to induce apoptosis in cancer cells.
Medicine: this compound is a key intermediate in the synthesis of Taltobulin, which is used in ADCs for targeted cancer therapy.
Industry: The compound is utilized in the production of pharmaceuticals and research chemicals, contributing to the development of new therapeutic agents
Mechanism of Action
Taltobulin intermediate-11 exerts its effects by disrupting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. The compound binds to the vinca domain between the alpha and beta subunits of tubulin, preventing the formation of microtubules and thereby inhibiting cell division .
Comparison with Similar Compounds
Hemiasterlin: A natural product with similar antimitotic properties.
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Vincristine: A well-known tubulin inhibitor with clinical applications.
Uniqueness: Taltobulin intermediate-11 is unique due to its high potency and ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other tubulin inhibitors. This makes it a valuable component in the development of ADCs and other targeted therapies .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(14(19)21-6)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,18,20) |
InChI Key |
YIZNGYBBIZTTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
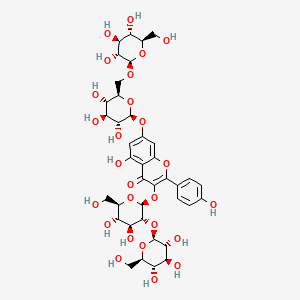
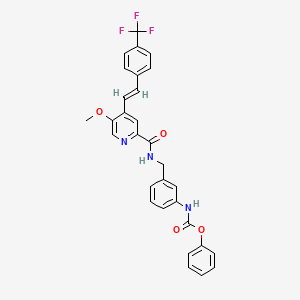
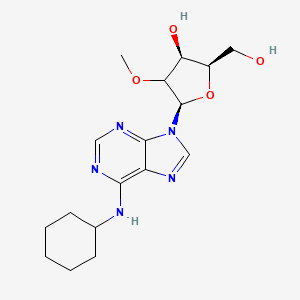
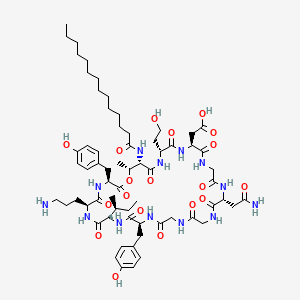
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
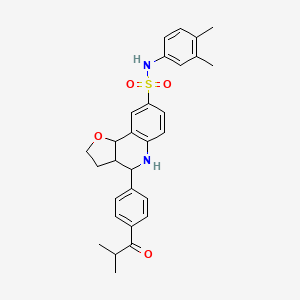
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

